molecular formula C13H20ClNO B1441762 3-[(2-Ethylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220031-81-1

3-[(2-Ethylphenoxy)methyl]pyrrolidine hydrochloride

Cat. No. B1441762
M. Wt: 241.76 g/mol
InChI Key: MHAYJTUNMAAVIQ-UHFFFAOYSA-N
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Description

3-[(2-Ethylphenoxy)methyl]pyrrolidine hydrochloride (3-EPMP HCl) is an organic compound commonly used in laboratory experiments due to its wide range of applications. 3-EPMP HCl is a chiral molecule with a pyrrolidine ring, making it an ideal compound for use in asymmetric synthesis. The compound is also known as (R)-3-[(2-ethylphenoxy)methyl]pyrrolidine hydrochloride, and it is a white to off-white powder. It is soluble in ethanol, methanol, and water, and it has a melting point of 142–144°C.

Scientific Research Applications

Pyrrolidine compounds are widely used in drug discovery and development . They serve as a versatile scaffold for creating novel biologically active compounds . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been reported in the literature from 2015 to date . These compounds have been used in the synthesis of drugs with target selectivity .

  • Antimicrobial and Antiviral Activities Pyrrolidine derivatives have been found to exhibit antimicrobial and antiviral activities . They have been used in the development of new drugs to combat disease-causing microorganisms .

  • Anticancer Activities Some pyrrolidine derivatives have been used as potential therapeutic agents in the treatment of various cancers . For example, thieno[3,2-b]pyrrole derivatives have been studied as competitive inhibitors of lysine-specific demethylase 1 (LSD1), a histone-modifying enzyme that is overexpressed in various cancers .

  • Anti-inflammatory and Anticonvulsant Activities Pyrrolidine derivatives have also been reported to have anti-inflammatory and anticonvulsant activities . For instance, a series of 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and 3-phenyl-butanamides have been synthesized and evaluated for their anticonvulsant and antinociceptive activities .

  • Cholinesterase Inhibition and Carbonic Anhydrase Inhibition Pyrrolidine derivatives have been found to exhibit cholinesterase inhibition and carbonic anhydrase inhibition activities . These activities are important in the development of drugs for neurodegenerative diseases .

  • Antioxidant Activities Pyrrolidine derivatives have been found to exhibit antioxidant activities . They can neutralize free radicals and other reactive species, which play a role in various diseases .

  • Antimalarial Activities Some pyrrolidine derivatives have been used as potential therapeutic agents in the treatment of malaria . For example, certain pyrrolidine derivatives have been found to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria .

  • Antibacterial and Antifungal Activities Pyrrolidine derivatives have been found to exhibit antibacterial and antifungal activities . They have been used in the development of new drugs to combat disease-causing bacteria and fungi .

  • Enzyme Inhibitory Effects Pyrrolidine derivatives have been found to exhibit diverse enzyme inhibitory effects . These activities are important in the development of drugs for various diseases .

properties

IUPAC Name

3-[(2-ethylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-2-12-5-3-4-6-13(12)15-10-11-7-8-14-9-11;/h3-6,11,14H,2,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAYJTUNMAAVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Ethylphenoxy)methyl]pyrrolidine hydrochloride

CAS RN

1220031-81-1
Record name Pyrrolidine, 3-[(2-ethylphenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220031-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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